N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methylphenoxy)acetamide
Description
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methylphenoxy)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a morpholinyl group, and a methylphenoxyacetamide moiety
Properties
Molecular Formula |
C22H28N2O4 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C22H28N2O4/c1-17-3-7-20(8-4-17)28-16-22(25)23-15-21(24-11-13-27-14-12-24)18-5-9-19(26-2)10-6-18/h3-10,21H,11-16H2,1-2H3,(H,23,25) |
InChI Key |
BEQOYXVAMMPEEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methylphenoxy)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxyphenylglyoxal with morpholine, followed by the reaction with 4-methylphenoxyacetic acid. The reaction conditions often include the use of solvents like acetonitrile (MeCN) and acidic media to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methylphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)acetamide: This compound shares the methoxyphenyl group but lacks the morpholinyl and methylphenoxyacetamide moieties.
4-Methoxyphenethylamine: This compound contains the methoxyphenyl group but has a different overall structure and properties.
Uniqueness
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methylphenoxy)acetamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research.
Biological Activity
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methylphenoxy)acetamide is a compound that has garnered interest in pharmacological research due to its potential biological activities, particularly in the context of osteoclastogenesis and bone resorption. This article reviews the existing literature on its biological activity, focusing on its effects on osteoclast differentiation and potential therapeutic applications in bone-related disorders.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C17H23N2O3
- Molecular Weight : 303.38 g/mol
Structural Features
- The compound contains a morpholine ring, which is known for its role in enhancing biological activity.
- The presence of methoxy and methyl groups may influence its solubility and interaction with biological targets.
Inhibition of Osteoclastogenesis
Recent studies have highlighted the compound's ability to inhibit osteoclastogenesis, which is critical for maintaining bone health. Osteoclasts are specialized cells responsible for bone resorption, and their overactivity can lead to conditions such as osteoporosis.
-
Downregulation of Osteoclast Markers : The compound significantly reduces the expression of key osteoclast-specific markers such as:
- c-Fos
- NFATc1
- DC-STAMP
- Cathepsin K
- MMP-9
- Inhibition of Bone Resorption : It has been shown to decrease bone resorption activity by disrupting the formation of the actin ring structure necessary for osteoclast function.
- In Vivo Studies : Animal models demonstrate that treatment with this compound prevents ovariectomy-induced bone loss, indicating its potential as a therapeutic agent for osteoporosis.
Comparative Analysis with Similar Compounds
Case Studies
-
Study on NAPMA :
- Objective : To evaluate the effects of NAPMA on osteoclast differentiation.
- Findings : NAPMA inhibited TRAP-positive cell formation from macrophages without cytotoxic effects. It also downregulated osteoclast markers and demonstrated protective effects against induced bone loss in mice models.
-
Study on PPOAC-Bz :
- Objective : Investigate the inhibitory mechanisms on osteoclast formation.
- Findings : PPOAC-Bz not only inhibited osteoclast maturation but also prevented OVX-induced bone loss, suggesting a viable pathway for treating osteoporosis.
Potential Therapeutic Applications
Given its biological activity, this compound may serve as a promising candidate for developing new therapies aimed at treating osteoporosis and other metabolic bone diseases characterized by excessive bone resorption.
Future Research Directions
Further studies are needed to:
- Elucidate the precise molecular pathways affected by this compound.
- Assess long-term safety and efficacy in clinical settings.
- Explore potential combinations with other therapeutic agents to enhance efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
